molecular formula C27H29NO5 B2822705 (6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(p-tolyl)methanone CAS No. 486427-14-9

(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(p-tolyl)methanone

Cat. No. B2822705
CAS RN: 486427-14-9
M. Wt: 447.531
InChI Key: GFKIGUZSGGHTKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(p-tolyl)methanone is a useful research compound. Its molecular formula is C27H29NO5 and its molecular weight is 447.531. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Structure and Derivation

  • Benzylisoquinoline Alkaloid Identification : A study by Pudjiastuti et al. (2010) identified a new benzylisoquinoline alkaloid similar in structure to the queried compound from the leaves of Beilschmiedia brevipes. This discovery contributes to the understanding of naturally occurring chemical compounds in plant species (Pudjiastuti et al., 2010).

  • Electrochemical Synthesis : Nematollahi and Golabi (1996) explored the electrochemical oxidation of catechol and 4-methylcatechol, which relates to the methoxylation reactions of compounds akin to the one , thus providing insights into synthetic pathways for similar compounds (Nematollahi & Golabi, 1996).

Molecular Transformations and Synthesis

  • Ozonolysis of Lignin Models : Mvula et al. (2009) investigated the ozonolysis of lignin models including compounds with dimethoxybenzene structures, which can be relevant to the oxidative transformations of the compound (Mvula et al., 2009).

  • Pyrroloquinoline Quinone (PQQ) Synthesis : Xia et al. (1999) described the synthesis of PQQ, a compound sharing structural similarities with the queried chemical, particularly in the quinone aspect. This research provides insights into complex synthesis pathways for related compounds (Xia et al., 1999).

Potential Therapeutic Applications

  • Microtubule-Targeting Anti-Breast Cancer Drug : Aneja et al. (2006) discussed the design of EM015, a compound derived from noscapine that has a structural relationship to the queried compound. This research demonstrates the potential of similar compounds in targeted cancer therapy (Aneja et al., 2006).

properties

IUPAC Name

[6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-(4-methylphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29NO5/c1-18-5-7-19(8-6-18)27(29)28-14-13-20-15-25(31-3)26(32-4)16-23(20)24(28)17-33-22-11-9-21(30-2)10-12-22/h5-12,15-16,24H,13-14,17H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFKIGUZSGGHTKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCC3=CC(=C(C=C3C2COC4=CC=C(C=C4)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.